Carbonohydrazonic difluoride
Description
Carbonic difluoride (COF₂), also known as carbonyl fluoride, is a fluorinated carbon oxide with the chemical formula O=CF₂. It is a colorless, toxic gas at room temperature, widely used in organic synthesis and industrial fluorination processes. Structurally, it features a carbonyl group bonded to two fluorine atoms, rendering it highly reactive due to the electronegativity of fluorine and the polar nature of the C=O bond .
Properties
CAS No. |
41916-65-8 |
|---|---|
Molecular Formula |
CH2F2N2 |
Molecular Weight |
80.037 g/mol |
IUPAC Name |
difluoromethylidenehydrazine |
InChI |
InChI=1S/CH2F2N2/c2-1(3)5-4/h4H2 |
InChI Key |
BJNQLQRAHRSQCR-UHFFFAOYSA-N |
Canonical SMILES |
C(=NN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic difluoride typically involves the reaction of hydrazine derivatives with fluorinating agents. One common method includes the use of difluoramine as a fluorinating agent under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Carbonohydrazonic difluoride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of difluorinated nitrogen compounds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Substitution reactions often occur with nucleophiles, where the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products: The major products formed from these reactions include difluorinated nitrogen compounds, hydrazine derivatives, and substituted carbonohydrazonic compounds .
Scientific Research Applications
Carbonohydrazonic difluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated organic compounds.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism by which carbonohydrazonic difluoride exerts its effects involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of target molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its reactivity with nucleophiles and electrophiles is well-documented .
Comparison with Similar Compounds
Comparison with Similar Difluoride Compounds
The following table summarizes key properties and applications of COF₂ and related compounds, based on experimental and industrial data from the provided evidence:
Reactivity and Dissociation Profiles
- Carbonic Difluoride (COF₂) : Exhibits nucleophilic reactivity at the carbonyl carbon, making it effective in acyl fluoride synthesis. Its hydrolysis produces HF, necessitating careful handling .
- Xenon Difluoride (XeF₂): Acts as a mild fluorinating agent, selectively adding fluorine to aromatic compounds. Its stability in anhydrous environments makes it ideal for microfabrication .
- Peroxydisulfuryl Difluoride : Low dissociation energy (18 kcal/mol for FO-OF) enables radical generation, but its instability limits industrial use compared to COF₂ .
- FOOF : Despite high reactivity, its explosiveness restricts applications, unlike the more controllable COF₂ .
Industrial and Research Significance
- COF₂ is preferred in polymer industries for synthesizing fluorinated polycarbonates, whereas XeF₂ dominates in electronics for silicon etching .
- Peroxydisulfuryl difluoride is niche in radical chemistry but is being phased out due to safety concerns, unlike COF₂, which has standardized safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
